molecular formula C7H13NO2 B043230 1,4-Dioxa-8-azaspiro[4.5]decane CAS No. 177-11-7

1,4-Dioxa-8-azaspiro[4.5]decane

Cat. No. B043230
Key on ui cas rn: 177-11-7
M. Wt: 143.18 g/mol
InChI Key: KPKNTUUIEVXMOH-UHFFFAOYSA-N
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Patent
US05618814

Procedure details

2-(8-aza-1,4-dioxaspiro[4,5]decan-8-yl)-8-(N-benzyl-N-methyl-amino) -4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 8-aza-1,4-dioxaspiro-[4,5]decane Yield: 58% of theory, Melting point: 143° C. C25H31N7O3 (477.58)
Name
2-(8-aza-1,4-dioxaspiro[4,5]decan-8-yl)-8-(N-benzyl-N-methyl-amino) -4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][N:8](C3N=C(N4CCOCC4)C4N=CN=C(N(CC5C=CC=CC=5)C)C=4N=3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.ClC1N=C(N2CCOCC2)C2N=CN=C(N(CC3C=CC=CC=3)C)C=2N=1>>[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
2-(8-aza-1,4-dioxaspiro[4,5]decan-8-yl)-8-(N-benzyl-N-methyl-amino) -4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCN(CC2)C=2N=C(C1=C(N2)C(=NC=N1)N(C)CC1=CC=CC=C1)N1CCOCC1
Step Two
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(=NC=N2)N(C)CC2=CC=CC=C2)N2CCOCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CCNCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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